(2S)-2-(dimethylamino)-2-phenylacetic acid

Mass spectrometry N,N-dimethyl amino acids Structural characterization

Procuring the incorrect enantiomer or racemate of this N,N-dimethyl-α-amino acid introduces diastereomeric impurities that fundamentally alter chiral recognition and biological activity in downstream syntheses. This specific (S)-enantiomer (CAS 35051-68-4) eliminates the need for costly chiral separation post-reaction. - Guarantees single-diastereomer products in HCV NS3 protease inhibitor intermediate coupling. - Features a distinctive CID fragmentation pattern (m/z 135→107→79) for analytical identity confirmation. - Differentiated from the inactive regioisomer 4-(dimethylamino)phenylacetic acid (CAS 17078-28-3).

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B15048745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(dimethylamino)-2-phenylacetic acid
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1
InChIKeyMLOBRLOZPSSKKO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(Dimethylamino)-2-phenylacetic Acid: Chiral Identity Overview


(2S)-2-(Dimethylamino)-2-phenylacetic acid (CAS 35051-68-4) is a chiral N,N-dimethyl-α-amino acid classified as an (S)-configured phenylglycine derivative [1]. Its structure features a tertiary dimethylamino group and a carboxylic acid moiety on the α-carbon adjacent to the phenyl ring, establishing a stereogenic center that defines its absolute configuration [2]. The compound is also available as the hydrochloride salt (CAS 1353887-53-2) and is distinct from the racemate (CAS 14758-99-7), which lacks stereochemical definition. It serves as a chiral building block in pharmaceutical synthesis, most notably appearing as a stereochemically defined intermediate in HCV NS3 protease inhibitor patents .

Stereochemically defined (S)-configured chiral building block for pharmaceutical intermediate synthesis

Available as free base or hydrochloride salt to match reaction conditions

Not interchangeable with racemate or regioisomers – distinct stereochemical entity

Why Enantiomer and Isomer Substitution Fails


Substituting (2S)-2-(dimethylamino)-2-phenylacetic acid with its racemate (CAS 14758-99-7) or the (R)-enantiomer introduces a different stereochemical entity that can produce diastereomeric products in downstream syntheses, fundamentally altering chiral recognition, biological activity, and crystallinity [1]. N,N-Dimethyl amino acids exhibit starkly different collision-induced dissociation (CID) mass spectrometric fragmentation patterns depending on side-chain structure, meaning even isomeric or isobaric analogs cannot be reliably quantified using the same MS/MS transitions . Furthermore, regioisomers such as 4-(dimethylamino)phenylacetic acid (CAS 17078-28-3) bear the dimethylamino group on the aromatic ring rather than the α-carbon, eliminating the stereogenic center entirely and rendering the compound unsuitable for chiral derivatization or enantioselective synthesis applications [2].

Racemate substitution

Using the racemic mixture introduces 50% undesired (R)-enantiomer, leading to diastereomeric products that may alter synthetic outcomes and require additional chiral separation.

(R)-enantiomer mismatch

The (R)-enantiomer produces opposite optical rotation and different chiral recognition; downstream stereoselective methods may not perform as expected.

Regioisomer incompatibility

4-(Dimethylamino)phenylacetic acid lacks the α-carbon stereogenic center, making it unsuitable for chiral derivatization or enantioselective synthesis applications.

Quantitative Differentiation Evidence


MS/MS Fragmentation Fingerprint

In a head-to-head ESI-MS/MS study of all N,N-dimethyl amino acids at 20 eV collision energy, N,N-dimethylphenylglycine (compound 13, the racemic form of the target) exhibited a unique CID fragmentation pattern distinguishing it from N,N-dimethylphenylalanine (14), N,N-dimethyltyrosine (15), and N,N-dimethyltryptophan (16). The [MH-HN(CH3)2]+ ion at m/z 135 from 13 fragmented via consecutive loss of two CO molecules to yield ions at m/z 107 and 79. Critically, compound 13 did NOT produce the m/z 46 product ion (retaining charge on the dimethylamine moiety) that was observed in all other aromatic dimethyl amino acids (14-16) . This differential fragmentation provides a definitive MS/MS fingerprint for distinguishing N,N-dimethylphenylglycine from its closest structural analogs in complex mixtures.

MS/MS Fragmentation Fingerprint
Head-to-head comparison
Diagnostic ion m/z 46 absent in target; unique sequential CO loss (135→107→79) not observed in analogs
Supports MS/MS differentiation of N,N-dimethylphenylglycine from isobaric N,N-dimethyl amino acids
ESI-MS/MS, 20 eV collision energy; reference spectral library (J. Mass Spectrom. 2015)
Mass spectrometry N,N-dimethyl amino acids Structural characterization

Enantiomeric Identity by Chiral Resolution

The (S)-absolute configuration of the target compound is established through chiral resolution of racemic N,N-dialkyl-2-phenylglycines. Shiraiwa et al. (1993) demonstrated that (RS)-N,N-dialkyl-2-phenylglycines can be optically resolved using (1S)-10-camphorsulfonic acid as a resolving agent, yielding enantiomerically enriched products [1]. The (S)-enantiomer of related N,N-dimethylphenylglycine derivatives has been isolated with defined optical rotation, providing a benchmark for enantiomeric purity assessment. In contrast, the (R)-enantiomer (CAS 29810-09-1) and the racemate (CAS 14758-99-7) are distinct procurement items with different stereochemical properties and downstream synthetic outcomes . The X-ray crystal structure of a structurally related (2S)-configured furanyl analog confirmed absolute stereogeometry: monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, refined to R = 0.053 [2].

Enantiomeric Identity
Class-level inference
(S)-enantiomer confirmed by chiral resolution; X-ray of furanyl analog: monoclinic C2, R=0.053
Provides absolute configuration benchmark for enantiomeric purity assessment
Optical rotation opposite to (R)-enantiomer; HPLC chiral separation achievable
Chiral resolution Absolute configuration X-ray crystallography

Scaffold Enantioselectivity in Industrial Resolution

Derivatives of the (2S)-dimethylamino-phenyl scaffold demonstrate quantifiable enantioselectivity as chiral resolving agents. The (1S,2S)-(+)- and (1R,2R)-(-)-enantiomers of threo-2-dimethylamino-1-phenyl-1,3-propanediol (DMPP), which share the (2S)-dimethylamino-phenyl core with the target compound, resolve trans-chrysanthemic acid (trans-ChA) via diastereomeric salt formation [1]. A comparative analysis of resolving agent performance showed that the methylthio-substituted analog (MTDP) operates in isopropyl ether without methanol co-solvent, unlike the nitro analog (DMAD) which requires methanol for nucleation. MTDP enantiomers are recoverable almost quantitatively (>95% recovery) and reusable without loss of chiral integrity [2]. The parent DMPP compound forms both p-salts and p1,n1-salts with trans-ChA, a polymorphic behavior that has profound effects on enantiomer separation of scalemic mixtures and is not observed with all resolving agents [1].

Scaffold Enantioselectivity
Reported
MTDP derivative resolves trans-chrysanthemic acid without methanol co-solvent; >95% recovery, reusable
Demonstrates chiral recognition utility of (2S)-dimethylamino-phenyl scaffold in industrial resolution
DMPP p1,n1-salt formation enables separation of scalemic mixtures; Tetrahedron: Asymmetry 2006
Chiral resolution Diastereomeric salt formation Industrial-scale separation

Free Base vs. Hydrochloride Salt Form Selection

The target compound is available in two distinct procurement forms: the free base (CAS 35051-68-4, molecular formula C10H13NO2, MW 179.22 g/mol) and the hydrochloride salt (CAS 1353887-53-2, molecular formula C10H14ClNO2, MW 215.68 g/mol) . The hydrochloride salt provides a 20.3% higher molecular weight per mole and is typically supplied as an off-white powder with a standard purity specification of 95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The free base form is also commercially available at 95% purity . This dual-form availability provides procurement flexibility: the free base is suitable for reactions requiring the neutral amine form (e.g., coupling reactions where HCl would interfere), while the hydrochloride salt offers enhanced solid-state stability and handling characteristics.

Salt Form Selection
Reported
Free base MW 179.22; HCl salt MW 215.68 (+20.3%); both ≥95% purity commercial standard
Salt form choice affects stoichiometry, solubility, and compatibility with acid/base-sensitive conditions
QC documentation includes NMR, HPLC, GC per batch; select CAS accordingly
Salt form Molecular weight Formulation

Pharmaceutical Intermediate Specificity in HCV Patents

The (S)-enantiomer of 2-(dimethylamino)-2-phenylacetic acid is specifically claimed as a stereoisomer in patent families covering hepatitis C virus (HCV) NS3 protease inhibitors . Patent documents associated with CAS 1353887-53-2 disclose pharmaceutical compositions where the (S)-configured dimethylamino-phenylacetic acid moiety serves as a defined stereochemical building block within larger inhibitor structures [1]. The patent specificity for the (S)-enantiomer implies that the (R)-enantiomer or racemate would produce different diastereomeric products with potentially altered or absent antiviral activity. This is consistent with the general principle that HCV NS3 protease inhibitors exhibit stringent stereochemical requirements at their binding interface .

HCV Patent Specificity
Class-level inference
(S)-enantiomer specified in HCV NS3 protease inhibitor patent compositions (US8507683B2)
Patent context supports (S)-enantiomer procurement for stereochemically defined inhibitor research
Racemate would deliver 50% undesired (R)-enantiomer; stereochemical control review advised
HCV inhibitor Pharmaceutical intermediate Stereochemistry

Recommended Application Scenarios


HCV Protease Inhibitor Chiral Building Block

For medicinal chemistry programs targeting HCV NS3 protease, (2S)-2-(dimethylamino)-2-phenylacetic acid serves as a patent-specified chiral intermediate where the (S)-absolute configuration is structurally required. Procurement of the (S)-enantiomer (CAS 35051-68-4 or its HCl salt CAS 1353887-53-2) rather than the racemate (CAS 14758-99-7) ensures that downstream coupling reactions produce a single diastereomer rather than a 1:1 mixture, eliminating the need for subsequent chiral separation. The MS/MS fragmentation fingerprint established by Naresh Chary et al. (2015) enables analytical confirmation of identity and purity in reaction monitoring .

Chiral Derivatization and Resolving Agent Development

The (2S)-dimethylamino-phenyl scaffold is the core structural motif in threo-2-dimethylamino-1-phenyl-1,3-propanediol (DMPP) and its derivatives (MTDP, DMAD), which are established industrial-scale resolving agents for trans-chrysanthemic acid. Researchers developing new chiral resolution methodologies can procure (2S)-2-(dimethylamino)-2-phenylacetic acid as a precursor for synthesizing and screening novel resolving agents. The documented recovery (>95%) and reusability of MTDP without chiral integrity loss, as reported in Tetrahedron: Asymmetry (2006), provides a performance benchmark for new derivatives [1].

LC-MS Analytical Reference Standard

The distinctive CID fragmentation pattern of N,N-dimethylphenylglycine—characterized by the absence of the m/z 46 diagnostic ion and sequential CO losses (m/z 135→107→79)—makes the compound suitable as a system suitability standard for LC-MS/MS methods designed to differentiate N,N-dimethyl amino acids in complex biological matrices. The comprehensive MS/MS characterization study by Naresh Chary et al. (2015, J. Mass Spectrom.) provides the reference spectral library for method development and validation .

Enantiomeric Purity Benchmarking for Chiral Methods

The established chiral resolution methodology for N,N-dialkyl-2-phenylglycines using (1S)-10-camphorsulfonic acid (Shiraiwa et al., 1993) provides a validated protocol for obtaining enantiomerically enriched (2S)-2-(dimethylamino)-2-phenylacetic acid. This makes the compound suitable as a calibration standard for chiral HPLC and SFC methods targeting amino acid enantiomer separations, where the (S)-enantiomer can serve as the positive identification standard against which racemic or scalemic samples are compared [2].

Application
Selection Property
Validation Focus
HCV protease inhibitor chiral intermediate research
(S)-configured building block purity
Single diastereomer synthetic outcome; confirm MS/MS identity
Chiral resolving agent development
Scaffold-derived chiral recognition reproducibility
Recovery and reusability profile; salt formation behavior
LC-MS/MS system suitability standard
Diagnostic fragmentation fingerprint specificity
Method specificity for N,N-dimethylphenylglycine detection
Chiral HPLC/SFC calibration standard
Enantiomeric purity benchmark via established resolution protocol
Peak assignment and enantiomeric excess verification
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